![molecular formula C18H13FN4OS B2363758 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide CAS No. 671199-16-9](/img/structure/B2363758.png)
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoline class . This class of compounds has been synthesized as potential anticancer agents targeting VEGFR-2 kinase .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoline derivatives is complex, with a triazole ring fused to a quinoline ring . The specific structure of “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide” is not directly mentioned in the sources.科学的研究の応用
- PARP1 (Poly ADP-ribose polymerase 1) inhibitors have gained prominence in cancer research. The newly discovered PARP1 inhibitors, including our compound, serve as valuable pharmacological tools for investigating the mechanism of acquired resistance to PARP1 inhibitors. Additionally, they hold promise as therapeutic agents for treating HR (homologous recombination)-deficient cancers, potentially overcoming acquired resistance .
- Our compound belongs to the quinazolinone derivatives family. These derivatives, bearing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold and a 4-piperidinyl linker, have been assessed for their antibacterial and antifungal activities. Their potential as antimicrobial agents makes them relevant in the fight against infectious diseases .
- The newly synthesized triazolo derivatives, including our compound, were investigated for in vitro antibacterial activity. Most of these compounds demonstrated interesting antibacterial effects against Staphylococcus aureus. This finding highlights their potential in combating bacterial infections .
- Our compound, along with other [1,2,4]triazolo[4,3-a]pyrazine derivatives, was evaluated against three cancer cell lines: A549, MCF-7, and HeLa. These derivatives showed varying degrees of inhibition, suggesting their relevance in cancer research and potential as anticancer agents .
- A practical one-pot synthesis method has been developed for substituted [1,2,4]triazolo[4,3-a]pyridines. These compounds can be synthesized efficiently from readily available 2-hydrazinopyridine and substituted aromatic aldehydes. This method provides access to synthetically and biologically interesting compounds, including our target compound .
- Among the [1,2,4]triazolo[4,3-a]pyrazine derivatives, some exhibit potent inhibition against c-Met kinase. This kinase plays a crucial role in cancer progression and metastasis. Our compound, 22i, stands out as a potential candidate for further investigation in this context .
PARP1 Inhibition
Antimicrobial Activity
Antibacterial Properties
Cancer Cell Line Inhibition
Biological Synthesis
c-Met Kinase Inhibition
作用機序
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator , inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA replication and transcription, it can inhibit the growth and proliferation of cancer cells . This makes it a potential candidate for anticancer therapies .
Pharmacokinetics
Molecular docking studies have been performed to investigate its binding modes with the dna active site . These studies can provide insights into the compound’s pharmacokinetic properties and its potential bioavailability .
Result of Action
The compound’s interaction with DNA results in the disruption of normal DNA functioning . This can lead to the inhibition of DNA replication and transcription, which can in turn inhibit the growth and proliferation of cancer cells . As a result, the compound has demonstrated anticancer activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .
将来の方向性
特性
IUPAC Name |
N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-13-6-8-14(9-7-13)20-17(24)11-25-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDOGOGRYJUVHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。